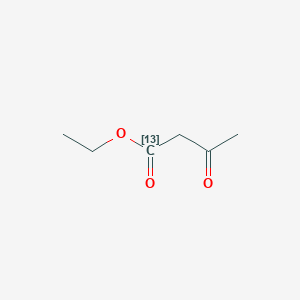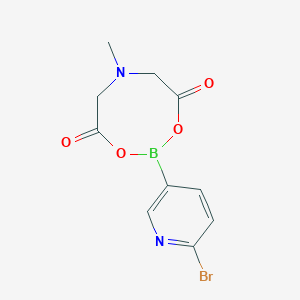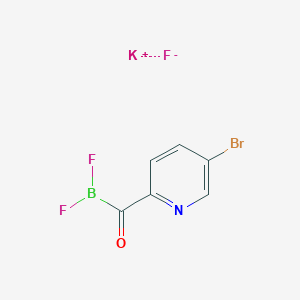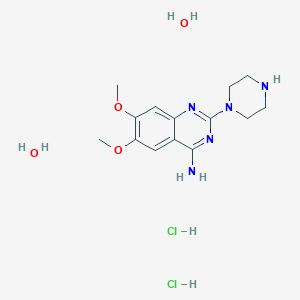![molecular formula C11H23NO5 B12057375 (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry and the presence of a labeled nitrogen isotope (^15N), which can be useful in tracing studies and mechanistic investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Introduction of the ^15N Isotope: The ^15N isotope is introduced through a nucleophilic substitution reaction, where the nitrogen source is labeled with ^15N.
Formation of the Pentanoic Acid Backbone: The protected amino acid is then coupled with a suitable carboxylic acid derivative to form the pentanoic acid backbone.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, especially when it is protected.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its labeled nitrogen isotope (^15N) makes it valuable for mechanistic studies and tracing experiments.
Biology
In biological research, the compound can be used to study metabolic pathways involving amino acids. The ^15N label allows for precise tracking of nitrogen atoms through various biochemical processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique isotopic labeling can also be useful in quality control and process optimization.
Mecanismo De Acción
The mechanism by which (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The ^15N label allows researchers to study these interactions in detail, providing insights into the compound’s mode of action.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Uniqueness
Compared to similar compounds, (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate is unique due to its specific stereochemistry and the presence of the ^15N isotope. This labeling provides distinct advantages in research applications, particularly in studies involving nitrogen metabolism and protein interactions.
Propiedades
Fórmula molecular |
C11H23NO5 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i12+1; |
Clave InChI |
URQQEIOTRWJXBA-SFFPXEBQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C.O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


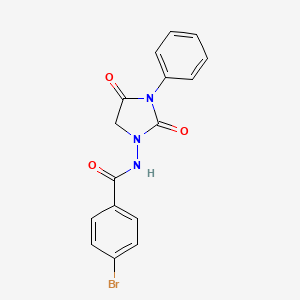
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
